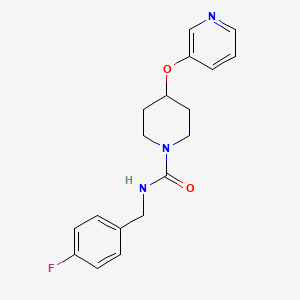

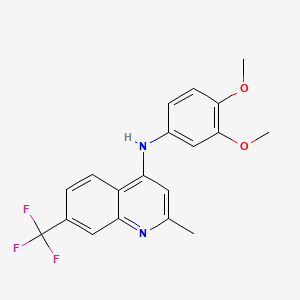

N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is a selective and potent antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that regulates the release of various neurotransmitters in the central nervous system.

Scientific Research Applications

GyrB Inhibitors for Tuberculosis

A study by Jeankumar et al. (2013) introduced a series of compounds evaluated for their activity against Mycobacterium tuberculosis (MTB). Among them, a compound with structural similarities to N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide showed promising results in inhibiting MTB DNA gyrase, a crucial enzyme for bacterial replication, indicating potential applications in tuberculosis treatment.

Kinase Inhibitors for Cancer Therapy

Research by Schroeder et al. (2009) discovered substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, critical in cancer pathogenesis. The structural framework of these compounds, including fluorobenzyl and pyridin-oxy piperidine motifs, underscores their potential in developing selective therapies for various cancers.

Dopamine Receptor Ligands

A study by Fang-wei (2013) synthesized and evaluated the receptor binding affinity of a compound analogous to N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide, identifying it as a potential dopamine D4 receptor ligand. This suggests applications in neurological disorders where dopamine modulation is beneficial.

Chemical Modification for Enhanced Analgesic Properties

Ukrainets et al. (2015) explored the modification of pyridine moieties to enhance the analgesic properties of certain compounds. The study Ukrainets et al. (2015) highlighted the potential of fluorobenzyl derivatives in improving the efficacy of analgesics, indicating the relevance of the chemical structure in medicinal chemistry.

Corrosion Inhibition for Industrial Applications

Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition efficiency on iron Kaya et al. (2016). The study showcases the potential industrial applications of compounds with the piperidine motif, emphasizing their role in protecting metals from corrosion in various environments.

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-pyridin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-15-5-3-14(4-6-15)12-21-18(23)22-10-7-16(8-11-22)24-17-2-1-9-20-13-17/h1-6,9,13,16H,7-8,10-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWPKCDASAWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)

![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)

![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)

![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)